Tert-butyl 3-(diethylamino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(diethylamino)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical reactivity and potential applications in medicinal chemistry. The tert-butyl group attached to the nitrogen atom provides steric hindrance, enhancing the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(diethylamino)azetidine-1-carboxylate typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting with a diethylamino-substituted precursor, cyclization can be achieved using reagents like sodium hydride or potassium tert-butoxide.
Introduction of Tert-butyl Group: The tert-butyl group can be introduced through esterification reactions. This involves reacting the azetidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.
Purification Techniques: Utilizing techniques like recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(diethylamino)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds with new functional groups.
Scientific Research Applications
Tert-butyl 3-(diethylamino)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(diethylamino)azetidine-1-carboxylate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to its target proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(methylamino)azetidine-1-carboxylate
- Tert-butyl 3-(ethylamino)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(diethylamino)azetidine-1-carboxylate is unique due to its specific diethylamino substitution, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C12H24N2O2 |
---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 3-(diethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-6-13(7-2)10-8-14(9-10)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
YLKVWOIFWNVDHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.